molecular formula C26H33N5O2 B11209855 [1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](4-cyclohexylpiperazin-1-yl)methanone

[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](4-cyclohexylpiperazin-1-yl)methanone

Cat. No.: B11209855
M. Wt: 447.6 g/mol
InChI Key: WWKMCERIYCBXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzofuro-pyrimidine core with piperidine and piperazine moieties, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ylmethanone typically involves multiple steps:

  • Formation of Benzofuro[3,2-d]pyrimidine Core : This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro-pyrimidine ring system.
  • Attachment of Piperidine Moiety : The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
  • Introduction of Piperazine Moiety : The piperazine ring is attached via similar nucleophilic substitution reactions, using cyclohexylpiperazine and appropriate intermediates.
  • Formation of Methanone Linkage : The final step involves the formation of the methanone linkage, typically through condensation reactions involving carbonyl compounds and amines.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties, leading to the formation of N-oxides.
  • Reduction : Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
  • Substitution : The aromatic rings and nitrogen atoms in the structure can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
  • Reduction : Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
  • Substitution : Reagents like alkyl halides, acyl chlorides, and halogens are used under conditions such as reflux or microwave irradiation.
Major Products:
  • Oxidation : N-oxides and other oxidized derivatives.
  • Reduction : Alcohols, amines, and reduced carbonyl compounds.
  • Substitution : Halogenated, alkylated, and acylated derivatives.

Scientific Research Applications

Chemistry:

  • Catalysis : The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
  • Material Science : Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology:
  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
  • Receptor Binding : It can act as a ligand for various receptors, influencing biological processes.
Medicine:
  • Drug Development : The compound’s structure allows for the design of new pharmaceuticals with potential therapeutic effects.
  • Diagnostics : It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
  • Polymer Production : The compound can be used as a monomer or additive in the production of specialized polymers.
  • Agriculture : It has potential applications in the development of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of 1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of 1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ylmethanone lies in its specific combination of functional groups and ring systems. The presence of the cyclohexyl group in the piperazine moiety imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H33N5O2

Molecular Weight

447.6 g/mol

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-(4-cyclohexylpiperazin-1-yl)methanone

InChI

InChI=1S/C26H33N5O2/c32-26(31-16-14-29(15-17-31)20-6-2-1-3-7-20)19-10-12-30(13-11-19)25-24-23(27-18-28-25)21-8-4-5-9-22(21)33-24/h4-5,8-9,18-20H,1-3,6-7,10-17H2

InChI Key

WWKMCERIYCBXTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.